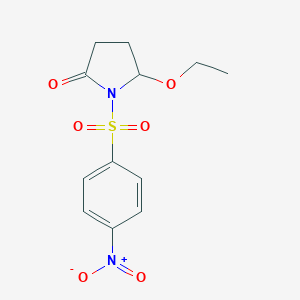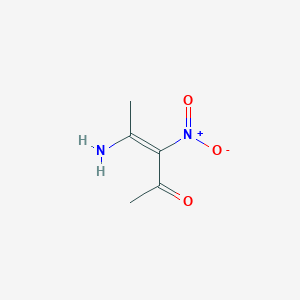
(E)-4-amino-3-nitropent-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-amino-3-nitropent-3-en-2-one, also known as ANP, is a chemical compound that has been extensively studied for its potential applications in scientific research. ANP is a highly reactive molecule that can be synthesized through a number of methods and has been found to have significant biochemical and physiological effects. In
作用机制
(E)-4-amino-3-nitropent-3-en-2-one works by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. Specifically, (E)-4-amino-3-nitropent-3-en-2-one inhibits the activity of dihydrofolate reductase, an enzyme that is involved in the synthesis of DNA and RNA. By inhibiting this enzyme, (E)-4-amino-3-nitropent-3-en-2-one prevents the growth and proliferation of cancer cells. (E)-4-amino-3-nitropent-3-en-2-one has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
生化和生理效应
(E)-4-amino-3-nitropent-3-en-2-one has a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, (E)-4-amino-3-nitropent-3-en-2-one has been found to have neuroprotective effects. Specifically, (E)-4-amino-3-nitropent-3-en-2-one has been found to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease. (E)-4-amino-3-nitropent-3-en-2-one has also been found to have cardioprotective effects, including the ability to reduce myocardial infarct size and improve cardiac function in animal models of heart disease.
实验室实验的优点和局限性
One of the main advantages of (E)-4-amino-3-nitropent-3-en-2-one for lab experiments is its high purity. The synthesis method for (E)-4-amino-3-nitropent-3-en-2-one yields a highly pure product, which is important for ensuring accurate and reproducible results in lab experiments. Additionally, (E)-4-amino-3-nitropent-3-en-2-one is relatively stable and can be stored for long periods of time without losing its activity. However, one limitation of (E)-4-amino-3-nitropent-3-en-2-one is its high reactivity, which can make it difficult to handle in lab experiments.
未来方向
There are a number of future directions for (E)-4-amino-3-nitropent-3-en-2-one research. One area of research is the development of new cancer treatments based on (E)-4-amino-3-nitropent-3-en-2-one. Researchers are currently exploring the use of (E)-4-amino-3-nitropent-3-en-2-one in combination with other cancer drugs to enhance their effectiveness. Additionally, researchers are exploring the use of (E)-4-amino-3-nitropent-3-en-2-one in the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis. Another area of research is the development of new methods for synthesizing (E)-4-amino-3-nitropent-3-en-2-one that are more efficient and cost-effective. Finally, researchers are exploring the use of (E)-4-amino-3-nitropent-3-en-2-one as a tool for studying the activity of enzymes involved in cancer and other diseases.
合成方法
(E)-4-amino-3-nitropent-3-en-2-one can be synthesized through a number of methods, including the condensation of 4-nitro-3-penten-2-one with ammonia, the reaction of 4-nitro-3-penten-2-one with hydroxylamine, and the reduction of 4-nitro-3-penten-2-one with hydrogen gas. The most commonly used method for synthesizing (E)-4-amino-3-nitropent-3-en-2-one is the condensation of 4-nitro-3-penten-2-one with ammonia, which yields a high purity product.
科学研究应用
(E)-4-amino-3-nitropent-3-en-2-one has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer therapy. (E)-4-amino-3-nitropent-3-en-2-one has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer treatments. (E)-4-amino-3-nitropent-3-en-2-one has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, (E)-4-amino-3-nitropent-3-en-2-one has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
属性
CAS 编号 |
120697-18-9 |
|---|---|
产品名称 |
(E)-4-amino-3-nitropent-3-en-2-one |
分子式 |
C5H8N2O3 |
分子量 |
144.13 g/mol |
IUPAC 名称 |
(E)-4-amino-3-nitropent-3-en-2-one |
InChI |
InChI=1S/C5H8N2O3/c1-3(6)5(4(2)8)7(9)10/h6H2,1-2H3/b5-3+ |
InChI 键 |
CAWLPOSADBAJFU-HWKANZROSA-N |
手性 SMILES |
C/C(=C(/C(=O)C)\[N+](=O)[O-])/N |
SMILES |
CC(=C(C(=O)C)[N+](=O)[O-])N |
规范 SMILES |
CC(=C(C(=O)C)[N+](=O)[O-])N |
同义词 |
3-Penten-2-one, 4-amino-3-nitro-, (E)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



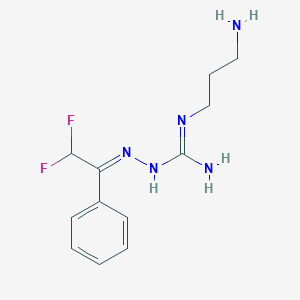
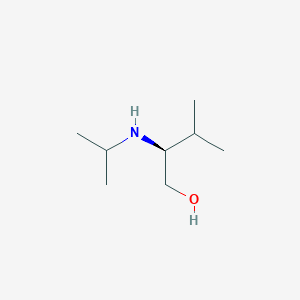
![Perfluoro[8-methylbicyclo[4.3.0]nona-1(6)-ene]](/img/structure/B58292.png)
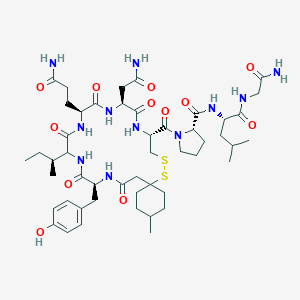
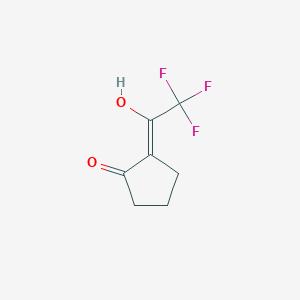
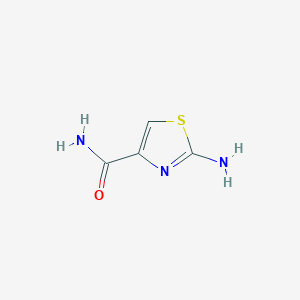
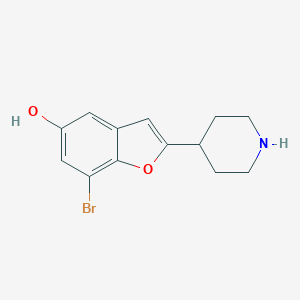
![2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide](/img/structure/B58300.png)
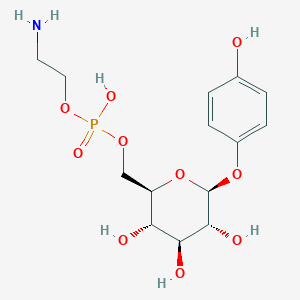
![(2S,6S)-4-Methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraene-3,9-dione](/img/structure/B58306.png)
![(S)-1-((3AR,4R,6AS)-5-Benzyl-2,2-dimethyl-tetrahydro-[1,3]dioxolo[4,5-C]pyrrol-4-YL)-ethane-1,2-diol](/img/structure/B58309.png)


